molecular formula C15H9F4N5O B10971538 2-(5-phenyl-2H-tetrazol-2-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide

2-(5-phenyl-2H-tetrazol-2-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide

Cat. No.: B10971538
M. Wt: 351.26 g/mol
InChI Key: URYIJBVVWRUVLH-UHFFFAOYSA-N
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Description

2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-N-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-N-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For example, phenyl azide can react with benzonitrile under acidic conditions to form 5-phenyl-2H-tetrazole.

    Acylation Reaction: The tetrazole derivative can then be acylated with 2,3,5,6-tetrafluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could potentially reduce the tetrazole ring to form amine derivatives.

    Substitution: The fluorine atoms on the tetrafluorophenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Tetrazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.

Biology

    Pharmaceuticals: Tetrazole derivatives are known for their biological activity and are used in the development of drugs, particularly as bioisosteres for carboxylic acids.

Medicine

    Antimicrobial Agents: Some tetrazole derivatives exhibit antimicrobial properties.

    Anti-inflammatory Agents: They are also investigated for their potential anti-inflammatory effects.

Industry

    Materials Science: Tetrazole derivatives are used in the development of energetic materials and polymers.

Mechanism of Action

The mechanism of action of 2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-N-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE would depend on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2H-tetrazole: A simpler tetrazole derivative without the acetamide and tetrafluorophenyl groups.

    2-(5-Phenyl-2H-tetrazol-2-yl)acetamide: Similar structure but lacks the tetrafluorophenyl group.

    N-(2,3,5,6-Tetrafluorophenyl)acetamide: Similar structure but lacks the tetrazole ring.

Uniqueness

2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-N-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE is unique due to the presence of both the tetrazole ring and the tetrafluorophenyl group, which can impart distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C15H9F4N5O

Molecular Weight

351.26 g/mol

IUPAC Name

2-(5-phenyltetrazol-2-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide

InChI

InChI=1S/C15H9F4N5O/c16-9-6-10(17)13(19)14(12(9)18)20-11(25)7-24-22-15(21-23-24)8-4-2-1-3-5-8/h1-6H,7H2,(H,20,25)

InChI Key

URYIJBVVWRUVLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=C(C(=CC(=C3F)F)F)F

Origin of Product

United States

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